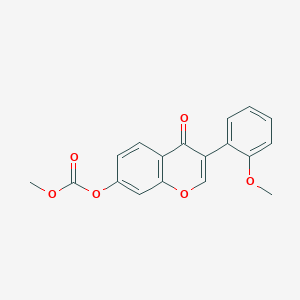

3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates a reaction pathway involving pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003). Another example is the multicomponent condensation method to synthesize chromen derivatives, showing the versatility of synthetic approaches in obtaining chromen compounds (Lichitsky et al., 2021).

Molecular Structure Analysis

The molecular structure of chromen derivatives, including their crystallographic analysis, reveals intricate details about their conformation and intermolecular interactions. The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, for example, shows a triclinic crystal system with specific geometric parameters, highlighting the planarity of the pyran ring and the stabilization of the structure through hydrogen bonds (Wang et al., 2005).

Chemical Reactions and Properties

Chromen derivatives participate in various chemical reactions, including cyclization, substitution, and reductive amination, leading to a wide array of compounds with diverse functionalities. The reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one exemplifies the synthesis of novel compounds with antimicrobial activity, illustrating the chemical versatility of chromen derivatives (Mandala et al., 2013).

Physical Properties Analysis

The physical properties of chromen derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The analysis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) provides insights into its sensitivity to solvent polarity and hydrogen bonding with protic and aprotic solvents, which are essential for predicting its solubility and interaction with biological targets (Elenkova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of chromen derivatives in various fields. The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones underlines the reactivity of chromen derivatives under light exposure, leading to the formation of pentacyclic compounds with unique structural features (Dalai et al., 2017).

科学研究应用

有机合成与催化

一项关于通过大气 CO2 固定自组装四核镧系簇的研究展示了结构相似的化合物在促进构建具有显着磁性和结构性质的配合物的过程中所起的作用 (王文敏等人,2018 年)。这项研究突出了此类化合物在合成具有独特磁性行为的新材料方面的潜力。

药学应用

关于高度取代的吡唑配体及其与铂(II)和钯(II)配合物的合成和结构的研究探索了相关化合物在为金属配合物创建配体中的用途 (E. Budzisz、M. Małecka 和 B. Nawrot,2004 年)。这些配合物可能在药学化学中产生影响,尤其是在金属基药物的设计中。

抗菌活性

一项关于具有与目标化合物相同核心结构的 4-羟基色烯-2-酮的抗菌作用和合成新衍生物的研究证明了此类衍生物的抗菌潜力 (A. Behrami 和 Florent Dobroshi,2019 年)。这为基于色烯-2-酮支架的结构修饰开发新的抗菌剂开辟了道路。

材料科学与催化

四苯基卟啉铝甲氧基的二氧化碳活化,展示了相关有机金属配合物在 CO2 固定和转化过程中的潜力,指出了此类化合物的环境应用 (N. Takeda 和 S. Inoue,1978 年)。这项研究可能与碳捕获和利用策略相关,有助于可持续化学工作。

光伏应用

对用于染料敏化太阳能电池的基于色烯-2-酮的有机染料的电子和光伏性质进行的实验和计算研究说明了结构相似的化合物在提高太阳能转换效率中的作用 (Elshafie A.M. Gad、E.M. Kamar 和 M. Mousa,2020 年)。这表明在开发更高效和更可持续的太阳能材料方面具有潜在的应用。

作用机制

未来方向

属性

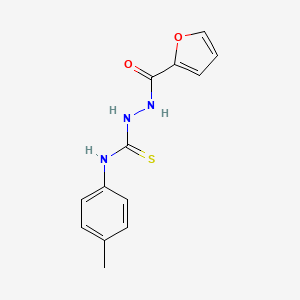

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-21-15-6-4-3-5-12(15)14-10-23-16-9-11(24-18(20)22-2)7-8-13(16)17(14)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFFJIKSKXOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methyl carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)